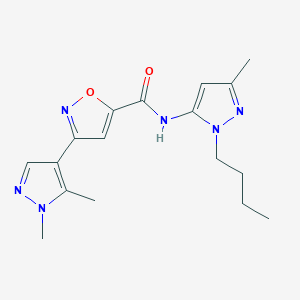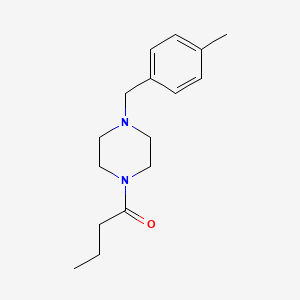![molecular formula C13H20FN3S B4751877 N-[2-(diethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4751877.png)
N-[2-(diethylamino)ethyl]-N'-(4-fluorophenyl)thiourea
描述
N-[2-(diethylamino)ethyl]-N'-(4-fluorophenyl)thiourea, commonly known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is used to repel mosquitoes, ticks, fleas, and other biting insects that can transmit diseases such as malaria, dengue fever, and Lyme disease.
作用机制
DEET works by interfering with the insect's ability to detect carbon dioxide and other attractants. It does this by disrupting the insect's olfactory system, which is responsible for detecting odors. DEET blocks the receptors in the insect's antennae that are responsible for detecting carbon dioxide and other attractants, making it less likely that the insect will be attracted to the person wearing the repellent.
Biochemical and Physiological Effects
DEET has been shown to have a low toxicity profile in humans. It is rapidly absorbed through the skin and metabolized by the liver. DEET has been shown to have no significant effects on the central nervous system, cardiovascular system, or respiratory system in humans.
实验室实验的优点和局限性
DEET is widely used in laboratory experiments to study the behavior of insects. It is highly effective at repelling a wide range of biting insects, making it an ideal choice for experiments involving mosquitoes, ticks, and fleas. However, DEET can be toxic to some species of insects, making it less suitable for experiments involving those species.
未来方向
There are several areas of research that could be explored in the future related to DEET. These include:
1. Development of new insect repellents that are more effective and have fewer side effects than DEET.
2. Study of the long-term effects of DEET exposure on human health.
3. Investigation of the effects of DEET on non-target species, such as bees and other pollinators.
4. Development of new methods for synthesizing DEET that are more efficient and environmentally friendly.
5. Study of the mechanisms by which DEET interacts with the insect olfactory system.
Conclusion
DEET is a highly effective insect repellent that has been extensively studied for its effectiveness and safety. It works by interfering with the insect's ability to detect carbon dioxide and other attractants, making it less likely that the insect will bite. DEET has a low toxicity profile in humans and is widely used in laboratory experiments to study the behavior of insects. There are several areas of research that could be explored in the future related to DEET, including the development of new insect repellents and the investigation of the effects of DEET on non-target species.
科学研究应用
DEET has been extensively studied for its effectiveness as an insect repellent. It has been shown to be highly effective at repelling a wide range of biting insects, including mosquitoes, ticks, and fleas. DEET works by interfering with the insect's ability to detect carbon dioxide and other attractants, making it less likely that the insect will bite.
属性
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3S/c1-3-17(4-2)10-9-15-13(18)16-12-7-5-11(14)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECSVVMHPCMURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=S)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Diethylamino)ethyl]-3-(4-fluorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4751807.png)
![1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4751811.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4751831.png)
![4-(ethylsulfonyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4751840.png)
![2-(allylthio)-8,8-dimethyl-3-(3-methylphenyl)-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4751856.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4751867.png)
![1-(4-chlorophenyl)-5-({[2-(4-morpholinyl)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4751873.png)
![methyl 2-({[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4751874.png)
![1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751879.png)

![N-{[(1-benzyl-4-piperidinyl)amino]carbonothioyl}propanamide](/img/structure/B4751888.png)